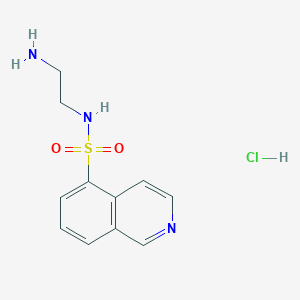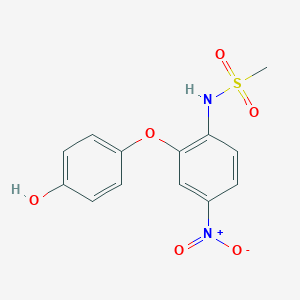
4'-Hydroxy Nimesulide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Nimesulide derivatives, including 4'-Hydroxy Nimesulide, involves complex chemical reactions aimed at modifying the parent compound to improve its pharmacokinetic and pharmacodynamic profiles. One study elaborates on the synthesis of three Nimesulide derivatives and their structural determination through powder X-ray diffraction, highlighting the intricate nature of these processes and the interplay of various intermolecular interactions, such as hydrogen bonds, which assemble molecules into a supramolecular framework (Dey, Chatterjee, Bhattacharya, Pal, & Mukherjee, 2016).
Molecular Structure Analysis
The molecular structure of 4'-Hydroxy Nimesulide and its derivatives has been extensively analyzed to understand its interaction with biological targets. The crystal structure determination from laboratory powder X-ray diffraction data provides insight into the nature of intermolecular interactions, which is critical for the drug's efficacy and stability. The analysis of molecular electrostatic potential surfaces further complements the understanding of these interactions, revealing the effectiveness of specific moieties as hydrogen bond donors (Dey et al., 2016).
Chemical Reactions and Properties
The chemical properties of 4'-Hydroxy Nimesulide, including its reactivity and interaction with other compounds, are pivotal for its biological functions. Studies have shown that its hydroxylated metabolite lacks certain properties of the parent drug, such as the uncoupling of mitochondrial respiration, while retaining the ability to oxidize mitochondrial NADPH, indicating a nuanced interaction with cellular components that may influence therapeutic outcomes (Freitas et al., 2007).
Physical Properties Analysis
The physical properties of 4'-Hydroxy Nimesulide, such as solubility and stability, are crucial for its pharmacokinetic behavior. Studies exploring the hydrotropic solubilization of Nimesulide for parenteral administration reveal strategies to improve the solubility and, consequently, the bioavailability of Nimesulide and its metabolites, which directly impacts their therapeutic efficacy (Agrawal, Pancholi, Jain, & Agrawal, 2004).
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical and Pharmacological Applications
- Field : Pharmaceutical and Pharmacology
- Application : Nimesulide, a non-steroidal anti-inflammatory drug (NSAID), is administered orally or rectally twice daily for a variety of inflammation and pain states . It has a specific affinity to inhibit cyclooxygenase-2 (COX-2), thus exerting milder effects on the gastrointestinal mucosa .
- Method : The drug is administered orally or rectally .
- Results : Various experimental models and clinical studies have demonstrated the anti-inflammatory efficacy of nimesulide . It is superior, or at least comparable in efficacy, to other NSAIDs, but is better tolerated and has less potential for adverse reactions .
-
Bioequivalence Study
- Field : Bioanalytical Chemistry
- Application : A bioanalytical method was developed and validated for simultaneous quantification of nimesulide (NSD) and its active metabolite 4-hydroxy-nimesulide (M1) in human plasma .
- Method : The method was carried out by liquid chromatography-tandem mass spectrometer (LC-MS/MS) with celecoxib (CXB) as an internal standard (IS) using liquid–liquid extraction technique .
- Results : The lower limit of quantitation of NSD and M1 was found 10 ng/mL with a large linearity range from 10 to 6000 ng/mL for both NSD and M1 using only 100 µL of plasma .
-
Topical Gel Development
- Field : Pharmaceutical Development
- Application : Nimesulide is a second generation non-steroidal anti-inflammatory drug widely used for long-term treatment of rheumatoid arthritis and inflammation .
- Method : The drug is formulated into a topical gel for application .
- Results : Oral nimesulide has been associated with side effects such as gastrointestinal upset, epi-gastric pain, nausea, heartburn, vomiting, and diarrhoea . The development of a topical gel could potentially reduce these side effects .
-
Anti-inflammatory Topical Gel
- Field : Pharmaceutical Development
- Application : A topical gel containing Nimesulide has been developed to provide an appropriate delivery system for the drug . This gel is less greasy and can be easily removed from the skin .
- Method : The gel is applied topically .
- Results : The gel formulation protects against gastrointestinal irritation and overcomes the “first pass” effect, maximizing the action of the drug .
-
Inhibition of Superoxide, Hydroxyl and Peroxyl Radicals
- Field : Biochemistry
- Application : Nimesulide and its main metabolite 4’-Hydroxy Nimesulide have been found to differentially inhibit superoxide, hydroxyl and peroxyl radicals .
- Method : The method of application is not specified in the source .
- Results : The results of this application are not specified in the source .
-
Controlled Drug Delivery via Transdermal Gel Patch
- Field : Pharmaceutical Development
- Application : A reservoir-type Nimesulide gel patch has been developed for controlled drug delivery . This is to avoid the gastrointestinal adverse effects associated with the oral delivery of Nimesulide .
- Method : The drug is delivered through a transdermal gel patch .
- Results : The results of this application are not specified in the source .
-
Anti-inflammatory Topical Gel
- Field : Pharmaceutical Development
- Application : A topical gel containing Nimesulide has been developed to provide an appropriate delivery system for the drug . This gel is less greasy and can be easily removed from the skin .
- Method : The gel is applied topically .
- Results : The gel formulation protects against gastrointestinal irritation and overcomes the “first pass” effect, maximizing the action of the drug .
-
Inhibition of Superoxide, Hydroxyl and Peroxyl Radicals
- Field : Biochemistry
- Application : Nimesulide and its main metabolite 4’-Hydroxy Nimesulide have been found to differentially inhibit superoxide, hydroxyl and peroxyl radicals .
- Method : The method of application is not specified in the source .
- Results : The results of this application are not specified in the source .
-
Controlled Drug Delivery via Transdermal Gel Patch
- Field : Pharmaceutical Development
- Application : A reservoir-type Nimesulide gel patch has been developed for controlled drug delivery . This is to avoid the gastrointestinal adverse effects associated with the oral delivery of Nimesulide .
- Method : The drug is delivered through a transdermal gel patch .
- Results : The results of this application are not specified in the source .
Zukünftige Richtungen
Selective COX-2 inhibitors like Nimesulide should have anti-inflammatory effects devoid of side effects on the kidney and stomach. They may also demonstrate new important therapeutic benefits as anticancer agents as well as help prevent premature labor and even retard the progression of Alzheimer’s disease .
Eigenschaften
IUPAC Name |
N-[2-(4-hydroxyphenoxy)-4-nitrophenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6S/c1-22(19,20)14-12-7-2-9(15(17)18)8-13(12)21-11-5-3-10(16)4-6-11/h2-8,14,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHFQSKAUPPPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30148803 | |
| Record name | 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxy Nimesulide | |
CAS RN |
109032-22-6 | |
| Record name | 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109032226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



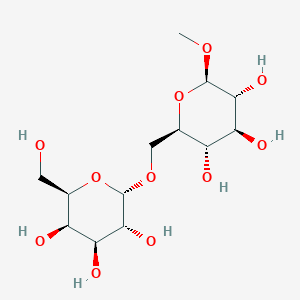
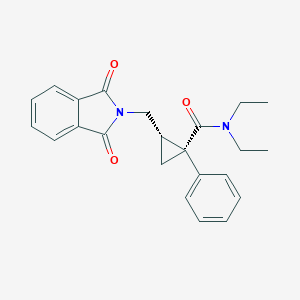
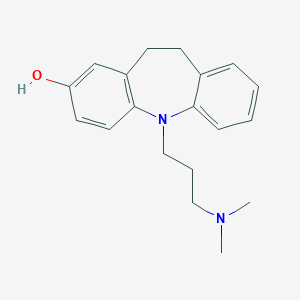
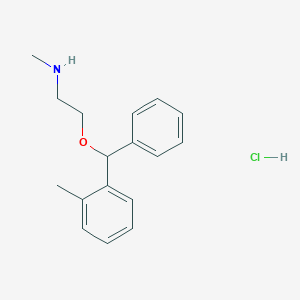
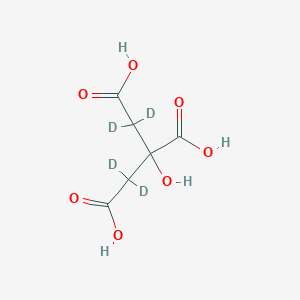
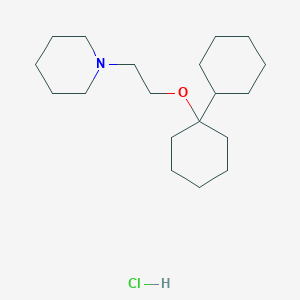
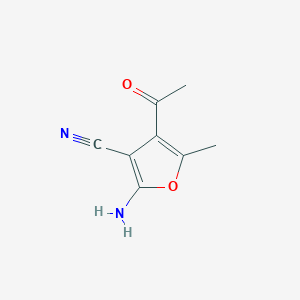
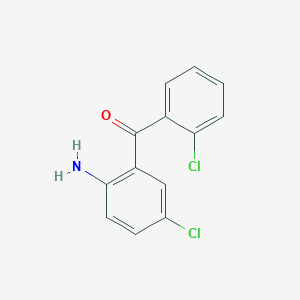
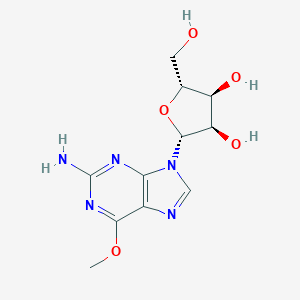
![(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B23166.png)
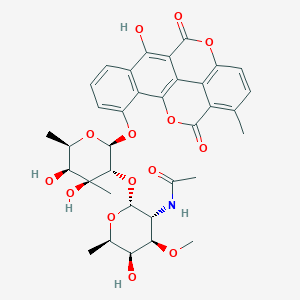
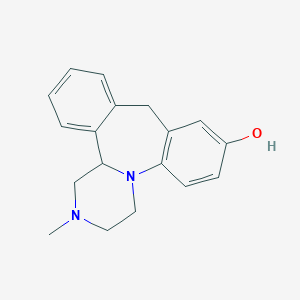
![N-[(Dimethylamino)methyl]-N-methylnitramide](/img/structure/B23178.png)
